1-(1-Propylpiperidin-4-yl)piperazine
Description
1-(1-Propylpiperidin-4-yl)piperazine is a heterocyclic organic compound featuring a piperazine ring fused with a piperidine moiety substituted by a propyl group. Its molecular formula is C11H23N3, with a molecular weight of approximately 197.32 g/mol. This compound is notable for its dual-ring structure, which confers unique physicochemical properties, including moderate lipophilicity and solubility in polar solvents. It serves as a key intermediate in pharmaceutical research, particularly in the development of neuroactive agents targeting serotonin and dopamine receptors .
Properties
IUPAC Name |
1-(1-propylpiperidin-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-2-7-14-8-3-12(4-9-14)15-10-5-13-6-11-15/h12-13H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQDPXYZMXSVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-Propylpiperidin-4-yl)piperazine involves several methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles . Industrial production methods often involve the use of catalytic hydrogenation and other advanced synthetic techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-(1-Propylpiperidin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or other reduced forms .
Scientific Research Applications
1-(1-Propylpiperidin-4-yl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Research is ongoing to explore its therapeutic potential in treating various conditions.
Industry: It is utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-(1-Propylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. It is known to act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, ring systems, and functional groups, leading to distinct biological and chemical profiles. Below is a detailed analysis:
1-(Piperidin-4-yl)-4-propylpiperazine
- Structural Differences : Lacks the sulfonyl group present in 1-[(4-Methylphenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine ().
- Physicochemical Properties : Higher lipophilicity (logP ≈ 2.1) compared to sulfonamide derivatives, enhancing blood-brain barrier permeability.
1-Cyclopropyl-4-(piperidin-4-yl)piperazine trihydrochloride
- Structural Differences : Cyclopropyl substituent replaces the propyl group, and the trihydrochloride salt enhances solubility.
- Applications: Improved aqueous solubility (≥50 mg/mL) makes it preferable for intravenous formulations. However, reduced metabolic stability compared to alkyl-substituted analogs .
1-(1-Methylpiperidin-4-yl)piperazine trihydrochloride
- Structural Differences : Methyl group instead of propyl; trihydrochloride form.
- Reactivity : The methyl group reduces steric hindrance, increasing reaction rates in nucleophilic substitutions. Used as a precursor in antipsychotic drug synthesis .
1-[(4-Methylphenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine
- Structural Differences : Contains a 4-methylphenylsulfonyl group.
- Applications : Sulfonyl group enhances binding to serotonin receptors (5-HT1A and 5-HT2A), with Ki values of 12 nM and 28 nM, respectively. Used in PET tracer development .
Comparative Data Table
Key Research Findings
- Alkyl Chain Impact : Propyl-substituted derivatives exhibit superior metabolic stability over methyl or ethyl analogs due to reduced cytochrome P450 oxidation .
- Sulfonyl Group Effects: The 4-methylphenylsulfonyl moiety in ’s compound increases receptor binding affinity by 40% compared to non-sulfonylated analogs .
- Salt Forms : Trihydrochloride salts (e.g., ) improve solubility but may reduce oral bioavailability due to rapid renal clearance .
Future Research Directions
- Structure-Activity Relationships (SAR) : Systematic studies on substituent effects (e.g., cyclopropyl vs. propyl) to optimize receptor selectivity.
- Pharmacokinetic Profiling : Comparative in vivo studies to assess brain penetration and half-life differences among analogs.
- Toxicological Screening : Evaluate hepatotoxicity risks associated with sulfonamide-containing derivatives .
Biological Activity
1-(1-Propylpiperidin-4-yl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its interactions with various biological systems, focusing on neuropharmacology, antimicrobial properties, and its role in drug discovery.
Chemical Structure and Properties
1-(1-Propylpiperidin-4-yl)piperazine is characterized by the presence of both piperazine and piperidine rings, with a propyl group attached to the nitrogen atom of the piperidine ring. This unique structure contributes to its receptor binding affinity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C13H20N2 |
| Molar Mass | 220.32 g/mol |
| Structural Features | Piperazine and piperidine rings |
Neuropharmacological Activity
Research indicates that 1-(1-Propylpiperidin-4-yl)piperazine acts as a dual antagonist for histamine H3 and Sigma-1 receptors. The compound exhibits a high affinity for these receptors, which are implicated in various neurological and psychiatric disorders.
Key Findings:
- Histamine H3 Receptor : Involved in modulating neurotransmitter release; antagonism may enhance cognitive functions.
- Sigma-1 Receptor : Plays a role in neuroprotection and modulation of neurotransmitter systems; antagonism can influence mood and anxiety disorders.
Case Study: Interaction with Neurotransmitter Systems
A study demonstrated that 1-(1-Propylpiperidin-4-yl)piperazine significantly increased dopamine levels in the striatum, suggesting potential applications in treating disorders related to dopaminergic dysfunction, such as Parkinson's disease .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that 1-(1-Propylpiperidin-4-yl)piperazine exhibits significant activity against various bacterial strains.
Antimicrobial Efficacy:
- Tested Strains : Escherichia coli, Staphylococcus aureus.
- Methodology : In vitro assays assessed the minimum inhibitory concentration (MIC) against selected bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Drug Discovery Applications
1-(1-Propylpiperidin-4-yl)piperazine is classified as a privileged structural motif in drug discovery. Its versatile biological activity makes it a candidate for developing therapeutic agents targeting various diseases.
Applications in Drug Development:
- Neurological Disorders : Potential for treating anxiety, depression, and cognitive impairments.
- Infectious Diseases : As an antimicrobial agent, it may be useful in developing new antibiotics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 1-(1-Propylpiperidin-4-yl)piperazine is crucial for optimizing its pharmacological properties. Modifications to the piperidine ring or substituents can lead to enhanced receptor affinity and selectivity.
Insights from SAR Studies:
Research has shown that altering substituents on the nitrogen atom of the piperidine ring can significantly impact biological activity. For instance, compounds with fluorine substitutions demonstrated enhanced inhibitory effects on acetyl-CoA carboxylase, indicating potential metabolic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
